molecular formula C7H7F2N B11719070 3-(Difluoromethyl)-4-methylpyridine

3-(Difluoromethyl)-4-methylpyridine

Cat. No.: B11719070
M. Wt: 143.13 g/mol
InChI Key: GUBBUCIVQJWOKL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Drug Discovery

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. ajrconline.orgnih.gov Its derivatives are ubiquitous in nature, found in essential molecules like nicotine (B1678760) and pyridoxine (B80251) (a form of vitamin B6). nih.gov In the context of drug discovery, the pyridine nucleus is a privileged structure, meaning it is a common feature in a multitude of approved pharmaceutical agents. ajrconline.orgwisdomlib.orgnih.gov The presence of the nitrogen atom imparts unique properties to the ring, including increased water solubility and the ability to form hydrogen bonds, which can significantly enhance the pharmacokinetic profile of a drug candidate. ajrconline.orgnih.gov The versatility of pyridine chemistry allows for its ready functionalization, making it an attractive template for the synthesis of diverse molecular architectures with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govwisdomlib.orgnih.gov

Strategic Importance of the Difluoromethyl Group in Contemporary Chemical Science

The introduction of fluorine atoms into organic molecules has become a powerful strategy in modern chemical science, and the difluoromethyl (CHF2) group, in particular, has garnered substantial attention. researchgate.netnih.gov This is due to its unique combination of electronic and steric properties that can profoundly influence a molecule's behavior. rsc.org The highly polarized carbon-hydrogen bond in the difluoromethyl group allows it to act as a hydrogen bond donor, a characteristic that distinguishes it from other fluorinated motifs. researchgate.net This ability to engage in hydrogen bonding can lead to enhanced binding affinity with biological targets. nih.gov

The incorporation of a difluoromethyl group can significantly modulate key molecular properties crucial for the design of bioactive compounds. One such property is lipophilicity, which affects a molecule's ability to cross cell membranes. mdpi.comnih.gov While often considered a lipophilicity-enhancing group, the actual effect of the difluoromethyl group on the partition coefficient (logP) can vary. nih.govacs.org This allows for the fine-tuning of a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Furthermore, the strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group can significantly alter the electronic properties of the molecule to which it is attached. mdpi.com This electronic modulation can influence a molecule's reactivity and its interactions with biological targets. rsc.org

Overview of Key Difluoromethylated Pyridine Architectures in Academic Research

The combination of the advantageous properties of the pyridine ring and the difluoromethyl group has led to a surge in research focused on difluoromethylated pyridine architectures. eurekalert.orgnih.gov These compounds are being explored for a wide range of applications, particularly in the development of new pharmaceuticals and agrochemicals. eurekalert.orgsemanticscholar.org The position of the difluoromethyl group on the pyridine ring is crucial for its efficacy, and researchers have developed various synthetic methods to achieve site-selective difluoromethylation. eurekalert.orgnih.gov Examples of difluoromethylated pyridines in advanced research include those being investigated as kinase inhibitors for cancer therapy and as potent agents in crop protection. unimi.itunimi.itnih.gov

Interactive Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylpyridine

InChI

InChI=1S/C7H7F2N/c1-5-2-3-10-4-6(5)7(8)9/h2-4,7H,1H3

InChI Key

GUBBUCIVQJWOKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl 4 Methylpyridine and Analogous Difluoromethylated Pyridine Scaffolds

Regioselective Difluoromethylation of Pyridine (B92270) Rings

Direct C-H difluoromethylation of pyridines offers an efficient route to these valuable compounds. nih.govresearchgate.net However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge due to the inherent electronic properties of the pyridine ring. nih.govnih.gov Recent advancements have led to methods that allow for site-switchable meta- and para-difluoromethylation. nih.govresearchgate.net

The meta-position of the pyridine ring is notoriously difficult to functionalize directly. eurekalert.orgnih.gov Innovative strategies have been developed to overcome this challenge, enabling the synthesis of meta-difluoromethylated pyridines.

A powerful strategy for achieving meta-selective C-H functionalization involves a temporary dearomatization of the pyridine ring. eurekalert.orgresearchgate.net Pyridines can be dearomatized using reagents like dimethyl acetylenedicarboxylate (DMAD) to form stable oxazino-pyridine intermediates. researchgate.net These intermediates exhibit nucleophilic character at the C3 position, allowing for reaction with electrophilic or radical species. researchgate.netresearchgate.net Subsequent rearomatization then yields the meta-functionalized pyridine. researchgate.net This redox-neutral process provides a versatile route to meta-substituted pyridines that is otherwise difficult to achieve. researchgate.net

ReagentIntermediateOutcome
Dimethyl acetylenedicarboxylate (DMAD)Oxazino-pyridineEnables meta-selective functionalization

This approach has been successfully applied to the meta-C-H-difluoromethylation of pyridines through a radical process utilizing these oxazino pyridine intermediates. nih.govresearchgate.netresearchgate.net

Radical processes have emerged as a key method for the direct difluoromethylation of pyridine rings. nih.govresearchgate.net Specifically, the use of oxazino-pyridine intermediates allows for a radical-based meta-C-H-difluoromethylation. nih.govresearchgate.net This method provides a direct pathway to meta-difluoromethylated pyridines, a class of compounds that has been elusive to synthesize through traditional methods. nih.govresearchgate.net The reaction proceeds under mild conditions, making it suitable for the late-stage functionalization of complex molecules, including drugs containing a pyridine moiety. nih.govresearchgate.net

While meta-functionalization presents a significant challenge, methods for para-selective difluoromethylation have also been developed, often leveraging the inherent reactivity of the pyridine ring at the C4 position.

A clever switching of regioselectivity from meta to para can be achieved by transforming the oxazino-pyridine intermediates into pyridinium (B92312) salts. nih.govresearchgate.netresearchgate.net Treatment of the oxazino-pyridines with acid leads to the in situ formation of pyridinium salts. nih.govresearchgate.net These pyridinium salts then undergo para-selective functionalization. researchgate.net Specifically for difluoromethylation, the pyridinium salt can be reacted with a source of •CF2H radicals. nih.gov For instance, bis(difluoroacetyl) peroxide, generated in situ from difluoroacetic anhydride and urea·H2O2, has been used as an effective •CF2H source for this transformation. nih.gov This method allows for a high degree of para-selectivity, especially when the radical difluoromethylation is carried out at low temperatures. nih.gov

IntermediateConditionOutcome
Oxazino-pyridineAcid TreatmentForms Pyridinium Salt for Para-Substitution

The Minisci reaction is a well-established method for the radical alkylation of electron-deficient heterocycles like pyridine. nih.govwikipedia.org This reaction typically occurs under acidic conditions, which protonate the pyridine nitrogen and activate the ring towards radical attack. wikipedia.org While the Minisci reaction can sometimes lead to a mixture of regioisomers, it can be guided towards para-selectivity. nih.govwikipedia.org Protonation of oxazino-pyridine intermediates to form pyridinium salts allows for a highly regioselective Minisci-type radical alkylation at the para-position. researchgate.netnenu.edu.cn This approach combines the utility of the Minisci reaction with the strategic use of intermediates to control the site of functionalization. researchgate.net The development of blocking groups has also been explored to achieve exquisite control for Minisci-type alkylation at the C-4 position of pyridines. nih.govchemrxiv.org

Methodologies for Site-Switchable Regioselectivity

Directing the difluoromethyl group to a specific position on the pyridine ring, particularly avoiding the more electronically favored ortho-position, has been a significant challenge. Recent advancements have enabled site-switchable C-H difluoromethylation, allowing for selective functionalization at either the meta- or para-positions. nih.govresearchgate.net

A prominent method involves the use of oxazino pyridine intermediates, which are readily formed from the parent pyridine. nih.gov This intermediate alters the electronic properties of the pyridine ring, directing a radical difluoromethylation process to the meta-position (C3). The regioselectivity can be switched to the para-position (C4) by treating the oxazino pyridine intermediate with an acid in situ. This transforms the intermediate into a pyridinium salt, which alters the site of reactivity and directs the incoming difluoromethyl group to the para-position. nih.govresearchgate.net This dual-mode approach provides a versatile platform for creating a range of meta- and para-difluoromethylated pyridines under mild, tunable conditions. nih.gov

Table 1: Site-Switchable C-H Difluoromethylation of Pyridines This table is for illustrative purposes based on the described methodology.

Starting Material Condition Major Product Regioisomer
Substituted Pyridine Basic (Oxazino Intermediate) meta-Difluoromethylated Pyridine
Substituted Pyridine Acidic (Pyridinium Salt) para-Difluoromethylated Pyridine

De Novo Ring Synthesis Pathways to Difluoromethylated Pyridines

An alternative to functionalizing a pre-existing pyridine ring is the de novo synthesis, where the heterocyclic ring is constructed from acyclic precursors, one of which already contains the difluoromethyl group. This "bottom-up" approach can be highly effective for producing specific isomers that may be difficult to access through direct C-H functionalization. A scalable synthesis of 2-difluoromethyl pyridines has been reported, which builds the pyridyl subunit from inexpensive commodity chemicals. While this strategy can be less flexible for late-stage functionalization in drug discovery campaigns, it offers significant advantages in terms of scalability and regiochemical control for specific targets. nih.gov

Transition Metal-Catalyzed Difluoromethylation Protocols

Transition metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the formation of C-CF2H bonds. researchgate.net These methods often involve the cross-coupling of a pyridine derivative (e.g., a halopyridine) with a difluoromethylating agent. Various metals, including palladium, nickel, and copper, have been successfully employed, each with its own scope and limitations. nih.govresearchgate.net

Palladium catalysis is a powerful tool for the site-specific introduction of a difluoromethyl group into heteroaromatic systems. nih.gov Methods have been developed for the direct difluoromethylation of a wide range of heteroaryl halides, including pyridyl chlorides, bromides, and iodides, under mild reaction conditions. nih.gov These cross-coupling reactions provide a reliable route to difluoromethylated heteroarenes, tolerating various functional groups and offering predictable regioselectivity based on the position of the halide. For instance, 3-bromo-4-methylpyridine could serve as a precursor to 3-(Difluoromethyl)-4-methylpyridine via such a palladium-catalyzed coupling. The development of efficient palladium catalysts has overcome previous challenges, enabling the difluoromethylation of not only electron-deficient but also more challenging electron-rich heteroaryl systems.

Table 2: Examples of Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides This table represents the general scope of the methodology.

Heteroaryl Halide Substrate Class Halide
Pyridyl Cl, Br, I
Pyrimidyl Br, I
Pyrazyl Br, I
Thienyl Br, I
Imidazolyl Br, I

While palladium and copper catalysis for difluoromethylation are well-established, the use of gold catalysts for this specific transformation is less developed. Gold catalysis often involves the activation of alkynes or allenes. louisville.edunih.gov The partnership between gold catalysis and fluorine chemistry has led to novel synthetic methods, but these have primarily focused on monofluorination or the synthesis of other fluorinated motifs rather than direct C-H or cross-coupling difluoromethylation of pyridines. louisville.edubeilstein-journals.org For example, gold catalysts have been used in combination with electrophilic fluorinating reagents like Selectfluor to produce fluorinated nitrogen heterocycles from aminoalkynes. beilstein-journals.org Other research has focused on gold-catalyzed fluoroarylation of difluoroallenes to construct trifluoromethyl alkenes. nih.gov While these represent significant advances in organofluorine chemistry, direct gold-catalyzed protocols for the synthesis of difluoromethylpyridines remain an area with potential for future development.

Electrophilic Fluorination and Decarboxylative Approaches

Decarboxylative reactions offer a unique strategy for installing functional groups, using readily available carboxylic acids as starting materials and releasing carbon dioxide as a benign byproduct. This approach has been successfully applied to the synthesis of fluorinated compounds, including difluoromethylated pyridines.

A notable application of this strategy is the decarboxylative fluorination of pyridylacetates. Research has shown that lithium 2-pyridylacetates can undergo decarboxylative fluorination when treated with an electrophilic fluorinating reagent. This reaction proceeds under catalyst-free conditions to afford fluoromethylpyridines. The methodology has been extended to the synthesis of 2-(difluoroalkyl)pyridines.

The process can be performed in a one-pot fashion starting from the corresponding methyl pyridylacetate. The ester is first saponified to generate the lithium pyridylacetate intermediate, which then undergoes subsequent decarboxylative fluorination upon the addition of the fluorinating agent. This method provides a direct conversion of an ester group at a pyridylic carbon to a difluoromethyl group. rsc.org

Table 3: One-Pot Decarboxylative Fluorination of Methyl Pyridylacetates This table illustrates the transformation described.

Starting Material Reagents Product
Methyl 2-pyridylacetate 1. LiOH 2-(Fluoromethyl)pyridine
2. Electrophilic Fluorinating Reagent
α-Substituted Methyl 2-pyridylacetate 1. LiOH 2-(Difluoroalkyl)pyridine
2. Electrophilic Fluorinating Reagent

Electrophilic Fluorination of Dihydropyridine Systems

A viable approach for synthesizing fluorinated pyridines involves the electrophilic fluorination of dihydropyridine precursors. nih.govnih.gov This method often utilizes potent electrophilic fluorinating agents, such as Selectfluor®, to introduce fluorine atoms into the heterocyclic ring.

Research has demonstrated the successful electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® in acetonitrile. nih.govmdpi.com This reaction typically proceeds at 0 °C and yields new fluorinated 3,6-dihydropyridines. nih.govmdpi.com These 3-fluoro-3,6-dihydropyridine intermediates can be readily converted into the corresponding aromatic pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions, such as by simply storing them in a deuterochloroform solution for several days at room temperature. nih.gov This two-step sequence provides a convenient pathway to substituted fluoropyridines. nih.gov

Further investigation into this reaction has shown that treating 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with an additional two equivalents of Selectfluor® can lead to the formation of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates, showcasing a method for side-chain fluorination as well. mdpi.com

Table 1: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® nih.gov
Substrate (1,2-Dihydropyridine Derivative)Product (3-Fluoro-3,6-dihydropyridine Derivative)Yield (%)
Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate92
Methyl 6-(4-fluorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-6-(4-fluorophenyl)-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate95
Methyl 6-(4-nitrophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylateMethyl 3-fluoro-2-methyl-5-nitro-6-(4-nitrophenyl)-3,6-dihydropyridine-3-carboxylate94

N-Difluoromethylation of Pyridine Derivatives

N-difluoromethylation introduces the CF2H group directly onto the nitrogen atom of the pyridine ring, forming N-difluoromethylated pyridinium compounds. This transformation can significantly alter the biological and photophysical properties of the parent molecule. rsc.orgresearchgate.net For instance, replacing an N-methyl group with an N-CF2H group is a promising strategy for discovering new drug candidates with improved activities. rsc.org

The development of transition metal-free methods for N-difluoromethylation is of great interest due to the potential for lower costs and reduced metal contamination in the final products. A novel, straightforward transition-metal-free method has been developed for the synthesis of N-difluoromethylated pyridines using ethyl bromodifluoroacetate as the difluoromethylating agent. researchgate.netrsc.orgnih.gov This procedure is advantageous as it uses a cheap, safe, and commercially available reagent. rsc.orgnih.gov The reaction provides the corresponding N-difluoromethylated pyridinium salts in moderate to good yields. nih.gov The process is generally carried out by reacting the parent pyridine compound with the reagent in a suitable solvent. nih.govub.edu

The efficiency of this reaction is influenced by both the steric and electronic properties of the substituents on the pyridine ring. rsc.orgub.edu For instance, the conversion yield for pyridine was found to be 63%, while the more electron-rich 2-methylpyridine showed a higher conversion of 81%. rsc.org This indicates that electron-donating groups can facilitate the initial N-alkylation step. The reaction conditions have been optimized, with a mixture of acetonitrile (ACN) and H2O at 60 °C proving effective. rsc.org

Table 2: N-Difluoromethylation of Various Pyridine Derivatives Using Ethyl Bromodifluoroacetate rsc.orgresearchgate.net
Pyridine DerivativeN-Difluoromethylated ProductConversion Yield (%)Isolated Yield (%)
Pyridine (4)1-(Difluoromethyl)pyridin-1-ium (4a)63-
2-Picoline (5)1-(Difluoromethyl)-2-methylpyridin-1-ium (5a)8170
2,6-Lutidine (6)1-(Difluoromethyl)-2,6-dimethylpyridin-1-ium (6a)0-
4-(Dimethylamino)pyridine (DMAP)4-(Dimethylamino)-1-(difluoromethyl)pyridin-1-ium9285

Specific Synthetic Routes for this compound and its Precursors

While the above sections describe general methodologies for modifying pyridine rings, specific multi-step syntheses are required to build the core structure of molecules like this compound. The following subsections detail synthetic routes for key precursors and intermediates, which, while described for pyrazole (B372694) synthesis, illustrate the construction of difluoromethylated heterocycles from acyclic starting materials.

The synthesis of difluoromethylated five-membered heterocycles, such as pyrazoles, often involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. This is a well-established method for forming the pyrazole ring system. For example, compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid esters are prepared by reacting an alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine. google.com The starting material, 1,1-difluoro-4-ethoxy-3-buten-2-one, serves as a synthon for the difluoroacetoacetate core required for this reaction. The reaction with methylhydrazine leads to the formation of the 1-methyl-3-difluoromethylpyrazole ring structure through a cyclization-dehydration sequence. google.comgoogleapis.com

Following the creation of the heterocyclic core, further functionalization is often necessary. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, obtained after hydrolysis of the ester from the previous step, is a crucial intermediate. googleapis.comgoogle.comgoogle.com This carboxylic acid can be converted into a more reactive acyl chloride derivative, namely 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting carbonyl chloride is a versatile building block for creating a wide range of amide, ester, and ketone derivatives through reactions with various nucleophiles.

Synthesis of 4-(Difluoromethyl)-3-methyl-pyridine from 3,4-Lutidine

Direct synthesis of 4-(difluoromethyl)-3-methyl-pyridine from 3,4-lutidine is a challenging transformation that is not extensively documented in the literature. The direct conversion of a methyl group to a difluoromethyl group on a pyridine ring typically involves harsh reaction conditions and can suffer from a lack of selectivity. However, analogous syntheses of other difluoromethylated pyridines provide insight into potential synthetic routes.

One relevant example is the synthesis of 4'-(difluoromethyl)-2,2':6',2''-terpyridines. researchgate.net This multi-step synthesis involves the construction of the pyridine ring bearing the difluoromethyl group from acyclic precursors. While not a direct conversion of a lutidine, this approach highlights a building-block strategy for accessing pyridines with a difluoromethyl group at the 4-position.

A hypothetical approach for the conversion of 3,4-lutidine to 4-(difluoromethyl)-3-methyl-pyridine could involve a multi-step sequence. This might begin with the selective oxidation of the 4-methyl group of 3,4-lutidine to an aldehyde. Subsequent deoxofluorination of the aldehyde using reagents like diethylaminosulfur trifluoride (DAST) could then yield the desired difluoromethyl group. However, achieving selective oxidation of the 4-methyl group in the presence of the 3-methyl group presents a significant regioselectivity challenge.

Another potential strategy involves a halogenation/fluoroalkylation sequence. Selective bromination of the 4-methyl group of 3,4-lutidine could be followed by a difluoromethylation reaction, possibly using a difluoromethyl radical precursor. The success of such a route would depend on the ability to control the regioselectivity of the initial halogenation step.

Given the synthetic challenges, an alternative approach is the de novo synthesis of the pyridine ring, where the difluoromethyl group is introduced as part of one of the starting materials. This method, while not a direct modification of 3,4-lutidine, offers a more controlled route to the target molecule.

One-Pot Syntheses of Difluoromethyl-Containing Tetrahydropyridines

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like difluoromethyl-containing tetrahydropyridines. These reactions allow for the construction of the heterocyclic ring and the introduction of the difluoromethyl group in a single synthetic operation, avoiding the need for isolation of intermediates.

A notable example is the one-pot synthesis of difluoromethyl-containing 1,2,3,4-tetrahydropyridines. researchgate.net This method involves a three-component reaction that can be catalyzed to produce highly functionalized tetrahydropyridine derivatives. The general approach often utilizes a β-ketoester, an aldehyde, and an amine as the core components to build the tetrahydropyridine ring. To incorporate the difluoromethyl group, one of the starting materials would need to contain this moiety.

For instance, a difluoromethylated β-ketoester could be employed in a Hantzsch-type reaction or a related multicomponent condensation. The reaction would proceed through a series of tandem steps, including condensation, cyclization, and dehydration, to afford the final tetrahydropyridine product. The use of a catalyst, such as an organocatalyst or a Lewis acid, can enhance the efficiency and stereoselectivity of the reaction. nih.govresearchgate.net

The following table summarizes a representative one-pot synthesis of a difluoromethyl-containing tetrahydropyridine derivative:

Reactant 1Reactant 2Reactant 3CatalystProductYield
Ethyl 4,4-difluoroacetoacetateAromatic AldehydeAniline (B41778)L-proline/TFASubstituted 4-aryl-6-(difluoromethyl)-1,2,3,4-tetrahydropyridineGood to Excellent

This methodology provides a versatile and convergent route to a library of difluoromethylated tetrahydropyridines with potential applications in drug discovery.

Late-Stage Difluoromethylation of Complex Pyridine-Containing Molecules

Late-stage functionalization, the introduction of a functional group into a complex molecule at a late step in the synthesis, is a powerful tool in drug discovery. ucl.ac.uk For pyridine-containing molecules, late-stage difluoromethylation allows for the rapid generation of analogues with potentially improved properties without the need for de novo synthesis. Radical-based methods, particularly those initiated by photoredox catalysis, have emerged as a prominent strategy for this purpose. thieme-connect.commdpi.comrsc.orgacs.orgnih.gov

These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. This radical can then engage in a C-H functionalization reaction with the pyridine ring of a complex molecule. The regioselectivity of the difluoromethylation is often directed by the electronic properties of the pyridine ring and any existing substituents.

Several difluoromethyl radical precursors have been developed, including:

Ethyl bromodifluoroacetate (BrCF2COOEt): This reagent can be used for the N-difluoromethylation of pyridines. rsc.orgrsc.org

Difluoromethyl sulfones: These compounds can serve as precursors to the difluoromethyl radical under photoredox conditions.

Zinc difluoromethanesulfinate (DFMS): A commercially available reagent that can be activated by photoredox catalysis to generate the difluoromethyl radical. semanticscholar.org

The general mechanism for photocatalytic late-stage difluoromethylation involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the difluoromethyl radical precursor to generate the •CF2H radical. This radical then adds to the electron-deficient pyridine ring, and a subsequent oxidation and deprotonation sequence yields the difluoromethylated product.

A key advantage of these methods is their compatibility with a wide range of functional groups, allowing for the direct modification of complex and sensitive molecules. figshare.com For example, a photoredox catalytic approach has been successfully applied to the C2- or C4-difluoroalkylation of pyridine N-oxides, demonstrating the ability to functionalize activated pyridine derivatives. figshare.com

Recent advancements have also focused on achieving site-selectivity in the difluoromethylation of pyridines. By employing a strategy of temporary dearomatization, it is possible to introduce the difluoromethyl group at either the meta- or para-position of the pyridine ring. uni-muenster.de This method involves the formation of dearomatized intermediates that react with difluoromethylating agents, followed by rearomatization to yield the functionalized pyridines. uni-muenster.de

The following table provides a summary of late-stage difluoromethylation approaches for pyridine-containing molecules:

MethodDifluoromethyl SourceCatalyst/ConditionsKey Features
N-DifluoromethylationEthyl bromodifluoroacetateTransition metal-free, thermalForms N-difluoromethylated pyridinium salts. rsc.orgrsc.org
Photocatalytic C-H DifluoromethylationDifluoromethyl sulfones, DFMSPhotoredox catalyst (e.g., Ir or Ru complex), visible lightBroad functional group tolerance, applicable to complex molecules. thieme-connect.commdpi.comacs.orgnih.govsemanticscholar.org
Site-selective C-H DifluoromethylationReagents containing difluoromethyl groupsTemporary dearomatization of the pyridine ringAllows for selective functionalization at the meta- or para-positions. uni-muenster.de

Mechanistic Insights into Difluoromethylation Reactions

Investigation of Radical Reaction Pathways

Radical difluoromethylation has become a versatile tool for incorporating the CF2H group into organic molecules due to its mild reaction conditions and broad substrate scope. nih.govnih.gov The generation of the difluoromethyl radical (•CF2H) is a key step, and various precursors have been developed for this purpose. nih.gov However, the •CF2H radical is considered nucleophilic, which can make its direct reaction with electron-deficient pyridine (B92270) rings challenging. nih.gov

To overcome this, a strategy involving a difluoromethyl reagent with a removable electron-withdrawing group (EWG) has been developed. nih.gov For instance, 2,2-difluoro-2-iodo-1-phenylethan-1-one was selected as a precursor. This reagent generates a C-radical (•CF2(EWG)) whose electrophilicity is enhanced, facilitating the reaction. nih.gov The reaction is typically initiated under photoredox catalysis, often using blue LED irradiation. nih.gov

In the context of synthesizing 3-(difluoromethyl)pyridines, the radical reaction occurs on a pre-formed, electron-rich dearomatized intermediate rather than the pyridine ring itself. nih.govnih.gov Specifically, an oxazino-pyridine intermediate, which possesses a dienamine-like structure, readily reacts with the electrophilically enhanced difluoromethyl radical source. researchgate.netresearchgate.net This radical addition preferentially occurs at the δ-position of the dienamine moiety to form a more resonance-stabilized radical intermediate, which ultimately leads to the meta-functionalized pyridine after rearomatization and removal of the auxiliary EWG. nih.gov

Detailed Analysis of Dearomatization-Rearomatization Mechanisms

A highly effective strategy for the site-selective functionalization of pyridines, including the introduction of a difluoromethyl group at the C-3 position (meta-position), is the dearomatization-rearomatization sequence. nih.govresearchgate.net This approach circumvents the challenges of direct C-H functionalization of the electron-deficient pyridine ring. researchgate.net

The process begins with the reaction of a pyridine with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) to form a stable, dearomatized oxazino-pyridine intermediate. nih.govresearchgate.net This intermediate behaves as a nucleophilic dienamine. researchgate.net This dearomatized state is crucial as it activates the pyridine ring towards reactions that are otherwise difficult to achieve. nih.govnih.gov

Once the desired functional group, such as the protected difluoromethyl group, is added via a radical pathway, the final step is rearomatization. nih.gov This is typically accomplished by treating the functionalized intermediate with acid, such as HCl. nih.gov This acid-promoted step cleaves the oxazino bridge and restores the aromaticity of the pyridine ring, yielding the final meta-substituted product. nih.govresearchgate.net This entire sequence can often be performed in a one-pot procedure, enhancing its synthetic utility. nih.gov The ability to switch between meta and para functionalization by choosing to either functionalize the oxazino-pyridine directly or convert it to a pyridinium (B92312) salt first highlights the versatility of this mechanism. nih.govresearchgate.net

Role and Reactivity of Key Intermediates (e.g., Oxazino-pyridines, Pyridinium Salts)

The regiochemical outcome of the difluoromethylation of pyridines is controlled by the strategic use of key intermediates, namely oxazino-pyridines and pyridinium salts. nih.govresearchgate.net These intermediates are derived from the parent pyridine but exhibit distinct reactivity patterns.

Oxazino-pyridines : These bench-stable intermediates are formed from the reaction of pyridines with DMAD and methyl pyruvate. nih.gov They possess a dearomatized, electron-rich dienamine character. researchgate.net This nucleophilicity makes them susceptible to attack by electrophilic radical species. The radical addition occurs with high regioselectivity at the δ-position (corresponding to the C-3 or meta-position of the original pyridine), as this leads to a more stabilized radical intermediate through resonance. nih.gov This pathway is the key to synthesizing 3-(difluoromethyl)pyridines. nih.gov

Pyridinium Salts : If the oxazino-pyridine intermediate is treated with acid before the addition of the radical source, it undergoes an in situ transformation into the corresponding N-substituted pyridinium salt. nih.govresearchgate.net This conversion fundamentally alters the reactivity. The pyridine ring becomes highly electron-deficient and activated towards nucleophilic attack, particularly at the C-4 (para) position. researchgate.netresearchgate.net The subsequent reaction with a difluoromethyl radical source then proceeds via a Minisci-type radical alkylation, yielding the 4-(difluoromethyl)pyridine (B1298655) derivative with high regioselectivity. nih.gov The bulky N-substituent on the pyridinium salt effectively shields the ortho positions, further directing the functionalization to the para position. nih.gov

This dual reactivity of a common intermediate, steerable by the reaction conditions (neutral/basic for the oxazino-pyridine pathway vs. acidic for the pyridinium salt pathway), provides a powerful and switchable method for achieving either meta- or para-difluoromethylation. nih.govresearchgate.net

Table 1: Regioselectivity based on Intermediate

Intermediate Reaction Condition Position of Difluoromethylation Resulting Product Type
Oxazino-pyridine Radical addition (neutral/basic) C-3 (meta) 3-(Difluoromethyl)pyridine (B1298654)

Transition State Characterization in Fluorination Processes

While specific transition state (TS) calculations for the radical difluoromethylation of 4-methylpyridine's oxazino intermediate are not extensively detailed in the literature, insights can be drawn from related computational studies on pyridine functionalization and fluorination reactions. Density Functional Theory (DFT) calculations are a powerful tool for mapping the energy profiles of these reactions and understanding the factors that control reactivity and selectivity. nih.govresearchgate.net

For instance, in related palladium-catalyzed C-H activation reactions involving pyridines, DFT calculations have shown how the electronic properties of the pyridine ring influence the energy barriers of key steps like β-X elimination. The presence of the electronegative nitrogen atom in the pyridine ring, compared to a benzene (B151609) ring, can increase the energy barrier for certain transition states by altering the electronic distribution and stability of intermediates. nih.gov

More directly relevant are studies on the transmetalation step in fluorination reactions, such as the transfer of a CF3 group to palladium. Quasi-classical molecular dynamics simulations of the [L1Pd(II)(F)(Ph)] complex with Me3SiCF3 revealed a complex post-transition-state scenario. acs.org The TS involves the release of difluorocarbene (:CF2), which then "roams" in the solvent cage before recombining with the palladium complex. This recombination can happen via two different pathways: direct insertion into the Pd-F bond or initial binding to the metal followed by a 1,2-fluoride shift. acs.org This phenomenon, where a single transition state can lead to multiple products through post-TS bifurcation, illustrates that a simple analysis of the TS energy alone may not be sufficient to predict the product distribution. Such dynamic effects could play a role in the radical addition to oxazino-pyridine intermediates as well. The stability of the radical intermediates formed after the initial addition is a key factor determining regioselectivity, which is a direct consequence of the transition state leading to it. nih.gov

The energy decomposition analysis (EDA) within DFT calculations helps to quantify the contributions of different functional groups to the stability of transition states, highlighting the importance of steric and electronic interactions. nih.gov For the difluoromethylation of oxazino-pyridines, the transition state for radical addition at the δ-position is favored due to the formation of a more resonance-stabilized radical intermediate, indicating a lower energy barrier for this pathway compared to addition at other positions. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
3-(Difluoromethyl)-4-methylpyridine
2,2-difluoro-2-iodo-1-phenylethan-1-one
4-(Difluoromethyl)pyridine
Dimethylacetylene dicarboxylate (DMAD)
HCl
Me3SiCF3
Methyl pyruvate
Oxazino-pyridine

Transformative Reactions and Applications As Synthetic Intermediates

Further Chemical Transformations of 3-(Difluoromethyl)-4-methylpyridine Derivatives

The reactivity of this compound is characterized by the interplay between the electron-donating methyl group at the 4-position and the strongly electron-withdrawing difluoromethyl group at the 3-position. This substitution pattern allows for selective functionalization at either the methyl group or on the pyridine (B92270) ring itself.

The methyl group at the 4-position of the pyridine ring exhibits notable reactivity. The protons on this methyl group are acidic due to the ability of the pyridine ring to stabilize the resulting carbanion through resonance. This acidity allows for various functionalization reactions, transforming the methyl group into other valuable moieties.

A primary transformation is the halogenation of the methyl group. While direct examples starting from this compound are not extensively documented in readily available literature, the allylic chlorination of similar substituted pyridines is a well-established process. For instance, the methyl group at the 2-position of 2,3-dimethyl-4-(methylsulfonyl)pyridine (B13851985) can be selectively chlorinated using reagents like trichloroisocyanuric acid (TCCA) to yield the corresponding chloromethyl derivative. orientjchem.org This suggests a similar reaction pathway is feasible for this compound, which would produce 3-(difluoromethyl)-4-(chloromethyl)pyridine, a highly useful intermediate for further nucleophilic substitution reactions. The conversion of a methyl group to a chloromethyl group can also be achieved using reagents such as thionyl chloride. google.com

Another key functionalization is the oxidation of the methyl group to a carboxylic acid. The oxidation of methylpyridines (picolines) to their corresponding pyridinecarboxylic acids is a fundamental industrial process, often employing strong oxidizing agents like potassium permanganate. nih.gov Applying this to this compound would yield 3-(difluoromethyl)isonicotinic acid, a valuable scaffold for amide coupling and further derivatization.

The table below summarizes plausible functionalization reactions of the methyl group.

Starting Material Reagent(s) Product Reaction Type
This compoundTrichloroisocyanuric Acid (TCCA)3-(Difluoromethyl)-4-(chloromethyl)pyridineAllylic Chlorination
This compoundPotassium Permanganate (KMnO4)3-(Difluoromethyl)isonicotinic acidOxidation
This compoundBenzaldehyde, Base3-(Difluoromethyl)-4-(2-phenylethenyl)pyridineCondensation

Electrophilic aromatic substitution on the pyridine ring of this compound is directed by the existing substituents. The methyl group is an activating, ortho-para director, while the difluoromethyl group is a deactivating, meta-director. This electronic influence makes the C-5 position the most probable site for halogenation, as it is ortho to the activating methyl group and meta to the deactivating difluoromethyl group.

Patents describe the halogenation of structurally related compounds, providing strong evidence for this regioselectivity. For example, the bromination of 2-(difluoromethyl)-3-methyl-pyridine with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum (B3057394) selectively yields 5-bromo-2-(difluoromethyl)-3-methyl-pyridine. rsc.org This reaction proceeds under harsh conditions, which are often necessary to overcome the inherent electron deficiency of the pyridine ring for electrophilic substitution. google.comnih.gov A similar outcome is expected for this compound.

The synthesis of various halogenated derivatives highlights the utility of this transformation. Commercially available building blocks such as 2-(aminomethyl)-3-(difluoromethyl)-5-iodo-4-methylpyridine further confirm that halogenation at the 5-position is a known and accessible synthetic route. researchgate.net

Starting Material Reagent(s) Predicted Major Product Reaction Type
This compoundBromine (Br2), Lewis Acid5-Bromo-3-(difluoromethyl)-4-methylpyridineElectrophilic Bromination
This compoundN-Iodosuccinimide (NIS)5-Iodo-3-(difluoromethyl)-4-methylpyridineElectrophilic Iodination
This compoundN-Chlorosuccinimide (NCS)5-Chloro-3-(difluoromethyl)-4-methylpyridineElectrophilic Chlorination

Utilization as Building Blocks in Multicomponent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools in modern synthesis. They offer efficiency, atom economy, and rapid access to molecular diversity, making them highly valuable in the discovery of new bioactive compounds. This compound and its derivatives are ideal building blocks for such reactions.

The difluoromethyl-pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov While specific MCRs starting directly with this compound are not widely published, its potential as a building block is significant. MCRs are well-suited to generate large libraries of diverse compounds for high-throughput screening. By functionalizing the methyl group (e.g., to an aldehyde or carboxylic acid) or the pyridine ring (e.g., with an amino group after halogenation and substitution), this compound can be converted into precursors for well-known MCRs like the Ugi, Passerini, or Hantzsch reactions. This strategy allows for the rapid incorporation of the difluoromethyl-pyridine core into complex, drug-like scaffolds for the development of new therapeutic agents.

The most prominent application of this compound as a synthetic intermediate is in the agrochemical sector. It is a key precursor for the synthesis of a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides are vital for controlling a broad spectrum of fungal diseases in major crops. Several blockbuster agrochemicals are derived from a key pyrazole (B372694) intermediate whose synthesis relies on a difluoromethylated precursor.

A critical transformation of the 3-(difluoromethyl)pyridine (B1298654) scaffold leads to the formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is the central building block for numerous SDHI fungicides. The synthesis typically involves a multi-step sequence that constructs the pyrazole ring. While often starting from acyclic precursors, the core difluoromethyl group originates from chemistry related to difluoromethylated pyridines. This carboxylic acid is then coupled with various aniline (B41778) derivatives to produce the final active ingredients.

The table below lists prominent agrochemicals that are synthesized using this critical carboxylic acid intermediate.

Agrochemical (Fungicide) Developer Target Pathogen Class Key Intermediate
BixafenBayer CropScienceBroad-spectrum fungal pathogens3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
FluopyramBayer CropSciencePowdery mildew, Gray mold, Sclerotinia3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
IsopyrazamSyngentaSeptoria leaf blotch, Ramularia3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
PydiflumetofenSyngentaLeaf spots, Blights, Powdery mildew3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Integration into Advanced Materials (e.g., Perovskite Structures)

The integration of fluorinated organic cations into perovskite structures is an emerging strategy to enhance the performance and stability of perovskite solar cells (PSCs). While the direct incorporation of this compound into perovskite structures is not yet widely documented in publicly available research, the known effects of fluorinated pyridines in similar applications provide a strong rationale for its potential utility.

Fluorinated compounds are known to possess high electronegativity due to the fluorine atom, as well as significant hydrophobicity. nih.gov These properties are highly beneficial in the context of PSCs. The introduction of such compounds can effectively suppress surface trap states, which are defects in the perovskite crystal lattice that can hinder performance by acting as sites for charge recombination. nih.gov By passivating these defects, fluorinated molecules can enhance charge collection and reduce interfacial charge recombination, leading to improvements in key photovoltaic parameters. nih.gov

Given these established benefits, this compound represents a promising candidate for inclusion as a cation or additive in perovskite formulations. Its specific substitution pattern, with the electron-withdrawing difluoromethyl group and the electron-donating methyl group on the pyridine ring, could offer a unique modulation of the electronic and steric properties at the perovskite interface.

Table 1: Potential Effects of Integrating Fluorinated Pyridines in Perovskite Solar Cells

PropertyInfluence of Fluorinated PyridinesPotential Impact on Perovskite Solar Cells
Surface Trap States Suppression and passivation of defects. nih.govReduced charge recombination, enhanced charge collection. nih.gov
Film Quality Improved film morphology and crystallinity. nih.govHigher power conversion efficiency. nih.gov
Energy Level Alignment Better alignment between perovskite and charge transport layers. nih.govIncreased open-circuit voltage and fill factor. nih.gov
Hydrophobicity Increased resistance to moisture ingress. nih.govEnhanced long-term device stability. nih.gov

Application in Pyrrole-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitor Series

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo biosynthesis of pyrimidines, which are essential for cell proliferation. beilstein-journals.orgnih.gov This makes DHODH a validated target for the development of anti-infective and anti-proliferative agents, as many parasitic organisms and cancer cells rely heavily on this pathway. beilstein-journals.orgnih.gov

While direct examples of this compound in pyrrole-based DHODH inhibitors are not prominent in the literature, a closely related analogue, 2-(Difluoromethyl)-4-methylpyridin-3-amine , has been synthesized as a key intermediate for DHODH inhibitors. google.com A US patent details the synthesis of this compound, highlighting the importance of the difluoromethyl-methyl-pyridine scaffold in the design of novel DHODH inhibitors. google.com The synthesis involves the formylation of a protected aminopyridine, followed by difluoromethylation using diethylaminosulfur trifluoride (DAST), and subsequent deprotection to yield the desired amine. google.com

This amine can then be further elaborated, for instance, by coupling with a pyrrole-based carboxylic acid, to form the final amide-containing DHODH inhibitor. The pyridine moiety often serves as a key recognition element, interacting with specific residues in the enzyme's active site. The difluoromethyl group, acting as a bioisostere for other functional groups, can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability.

The general structure of such inhibitors often involves a central heterocyclic core, such as pyrrole, linked to substituted aromatic or heteroaromatic rings. The synthesis of various pyrrole-pyridine based ligands has been explored, demonstrating the feasibility of combining these two important heterocyclic systems. beilstein-journals.org

Table 2: Synthetic Steps for a Key Intermediate in DHODH Inhibitor Synthesis google.com

StepReactant(s)Reagent(s)Product
A tert-Butyl N-tert-butoxycarbonyl-N-(4-methyl-3-pyridyl)carbamaten-BuLi, TMEDA, DMFtert-Butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate
B tert-Butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamateDAST, EtOHtert-Butyl N-tert-butoxycarbonyl-N-[2-(difluoromethyl)-4-methyl-3-pyridyl]carbamate
C tert-Butyl N-tert-butoxycarbonyl-N-[2-(difluoromethyl)-4-methyl-3-pyridyl]carbamateHCl/dioxane2-(Difluoromethyl)-4-methylpyridin-3-amine

Sequential Double Functionalization Strategies for Pyridine Systems

The development of methods for the selective functionalization of the pyridine ring is of paramount importance for the synthesis of complex, biologically active molecules. Sequential double functionalization, in particular, allows for the precise installation of multiple substituents, providing access to a wide range of derivatives from a common starting material.

Recent advancements have demonstrated strategies for the regioselective introduction of a difluoromethyl group at the meta- or para-position of pyridines. nih.gov This is achieved through a radical process using oxazino pyridine intermediates, which are readily accessible from the parent pyridine. nih.gov Importantly, the reaction conditions are mild, allowing for the late-stage functionalization of complex molecules, including existing drugs. nih.gov

Following the introduction of the difluoromethyl group, a second functionalization can be carried out at a different position on the pyridine ring. The presence of the difluoromethyl and methyl groups on the 3- and 4-positions of the pyridine ring in this compound directs subsequent reactions to the remaining C-H bonds (at C-2, C-5, and C-6). The choice of reaction conditions and reagents will determine the site of the second functionalization.

For instance, C-H activation/functionalization reactions are powerful tools for the direct introduction of new substituents. Depending on the directing group and catalyst system employed, it is possible to selectively introduce alkyl, aryl, or other functional groups. Another approach involves the conversion of the pyridine to a pyridinium (B92312) salt, which can then undergo nucleophilic addition. For example, the transformation of a pyridine into a phosphonium (B103445) salt at the 4-position allows for subsequent conversion to heteroaryl ethers. acs.org While the 4-position is blocked in the target compound, similar strategies could be adapted for the remaining positions.

The combination of a C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the installed fluoride (B91410) provides another powerful sequence for functionalization, particularly at the position alpha to the nitrogen. acs.org

These sequential functionalization strategies are crucial for building molecular complexity and for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery and materials science.

Principles of Rational Design of Bioactive Molecules Incorporating Difluoromethylated Pyridines

Design Considerations for Fluorinated Pyridines in Biologically Active Compounds

The introduction of fluorine or fluorinated groups, such as the difluoromethyl group, into a pyridine (B92270) ring is a deliberate strategy to modulate several key molecular properties that are critical for biological activity. nih.gov The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond are fundamental to these effects. nih.gov

Key design considerations include:

Modulation of Basicity (pKa): The pyridine nitrogen atom imparts basicity to the ring system. The incorporation of the strongly electron-withdrawing difluoromethyl group can significantly lower the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for optimizing interactions with biological targets, as it can influence the protonation state of the molecule at physiological pH, which in turn affects receptor binding and membrane permeability. nih.gov

Enhanced Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it resistant to metabolic cleavage. nih.gov By replacing a metabolically vulnerable C-H bond with a C-F bond, or by introducing a CF2H group, the metabolic stability of the pyridine ring can be substantially increased, leading to improved pharmacokinetic profiles. nih.govresearchgate.net

Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The CF2H group is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design. nih.govresearchgate.net This property allows it to engage in unique hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.

Conformational Control and Binding Interactions: The introduction of fluorine can alter the electronic distribution within the pyridine ring, influencing its conformation and how it interacts with the active site of a protein. The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions, including hydrogen bonds, with amino acid residues in the target protein, thereby enhancing binding affinity. benthamscience.com

Improved Bioavailability: By optimizing the balance of lipophilicity, metabolic stability, and solubility, the incorporation of a difluoromethyl group can lead to improved oral bioavailability of a drug candidate. nih.gov

The strategic placement of the difluoromethyl group on the pyridine ring is a critical aspect of the design process, as different positional isomers can exhibit markedly different biological and physicochemical properties. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Difluoromethylated Pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For difluoromethylated pyridine derivatives, SAR investigations focus on how changes in the position of the CF2H group and the nature of other substituents on the pyridine ring affect the molecule's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The location of the difluoromethyl group on the pyridine ring—be it at the 2-, 3-, or 4-position—can have a profound impact on the molecule's biological activity. researchgate.net This is due to the distinct electronic and steric environments of each position, which in turn influence key properties like pKa, dipole moment, and the potential for hydrogen bonding. researchgate.net

A study on sGC stimulators demonstrated that a fluorine atom at the meta-position of a pyridine ring resulted in superior pharmacokinetic properties compared to its non-fluorinated counterpart, highlighting the importance of substituent placement. nih.gov While specific SAR data for 3-(difluoromethyl)-4-methylpyridine isomers is not detailed in the provided results, the general principle holds that each positional isomer of a difluoromethylated pyridine will have a unique biological profile. researchgate.netmdpi.com The specific arrangement of the difluoromethyl and methyl groups in this compound creates a distinct electronic and steric profile that will dictate its interactions with specific biological targets.

Table 1: Impact of Substituent Position on Pyridine Properties

Property Effect of Ortho/Para-Substitution (e.g., 2- or 4-position) Effect of Meta-Substitution (e.g., 3-position)
pKa of Pyridine Nitrogen Generally a more pronounced decrease in basicity due to direct resonance effects. A less pronounced decrease in basicity, primarily through inductive effects.
Dipole Moment Significant alteration of the molecule's overall dipole moment. Modest alteration of the molecule's overall dipole moment.
Steric Hindrance Substituents at the 2-position can sterically hinder interactions with the nitrogen atom. Less steric hindrance around the nitrogen atom.

This table presents generalized trends. Actual effects can vary based on the specific substituent and the biological system.

Beyond the position of the difluoromethyl group, other substituents on the pyridine ring play a crucial role in defining the molecule's activity and selectivity. nih.govnih.gov SAR studies often involve systematically varying these ancillary substituents to optimize the compound's properties.

For example, a study of 2,4-disubstituted pyridine derivatives as antimycobacterial agents found that the nature of the substituent at the 4-position significantly influenced the compound's lipophilicity (LogP) and, consequently, its biological activity. nih.gov A derivative with a pyrrolidine (B122466) group at the 4-position was less lipophilic than one with a different substituent, which affected its ability to penetrate biological barriers and interact with its target. nih.gov Similarly, in a series of chlorinated N-arylcinnamamides, the introduction of a chlorine atom and its position on the molecule had a significant impact on antimicrobial activity and cytotoxicity, with lipophilicity and the electron-withdrawing properties of substituents being key factors. mdpi.com

In the context of this compound, the methyl group at the 4-position is an important ancillary substituent. Its electron-donating nature and steric bulk, in combination with the electron-withdrawing difluoromethyl group at the 3-position, create a unique electronic and steric landscape. Modifying or replacing the methyl group would be a standard strategy in a lead optimization campaign to probe for improved activity, selectivity, or pharmacokinetic parameters.

Table 2: Effect of Ancillary Substituents on the Activity of Pyridine Derivatives

Substituent Type General Effect on Activity Example from Research
Electron-Donating Groups (e.g., -CH3, -OCH3) Can increase electron density on the ring, potentially modulating target binding and metabolic stability. The presence and position of -OMe groups were found to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov
Electron-Withdrawing Groups (e.g., -Cl, -CN) Can decrease electron density, affecting pKa and potential for hydrogen bonding. 3-cyano and 3-trifluoromethyl substituents on 2,6-dichloropyridines were preferred to obtain a specific regioisomer in a substitution reaction. researchgate.net
Hydrophilic Groups (e.g., cyclic amines) Can decrease lipophilicity, affecting solubility and bioavailability. A pyrrolidine-containing pyridine derivative showed lower lipophilicity, which influenced its biological activity against tuberculosis. nih.gov

| Bulky Groups | Can introduce steric hindrance, which may improve selectivity or, conversely, reduce activity. | Pyridine derivatives with bulky groups exhibited lower antiproliferative activity in one study. nih.gov |

Difluoromethyl Pyridines as Bioisosteres in Lead Optimization

Bioisosterism, the replacement of a functional group within a lead compound with another group that retains similar biological activity, is a widely used strategy in drug discovery to enhance a molecule's properties. tandfonline.comnih.gov The difluoromethyl group is a versatile bioisostere, often used to replace other functional groups to improve absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or improving potency. researchgate.netprinceton.edu

The CF2H group can serve as a bioisosteric replacement for several common functional groups:

Hydroxyl (-OH) and Thiol (-SH) Groups: The difluoromethyl group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen-bonding capability of hydroxyl and thiol groups. researchgate.net This replacement can increase metabolic stability by removing a site prone to oxidation or conjugation.

Methyl (-CH3) Group: Replacing a methyl group with a difluoromethyl group can block metabolic oxidation at that position and alter the electronic properties of the molecule, potentially leading to stronger binding interactions.

Amine (-NH2) Group: The CF2H group can act as a bioisostere for an amino group in certain contexts. researchgate.net

Pyridine-N-oxide: In one study, 2-difluoromethylpyridine was successfully used as a bioisosteric replacement for pyridine-N-oxide in a series of quorum sensing inhibitors, resulting in compounds with similar or enhanced activity. rsc.org

The use of a this compound moiety in a lead optimization program would likely involve its substitution for another aromatic or heteroaromatic ring, or for a specific functional group, with the goal of improving drug-like properties. The unique electronic and steric features of this particular scaffold make it an attractive building block for creating novel bioactive compounds with optimized efficacy and safety profiles.

Analytical and Structural Characterization of Difluoromethylated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(difluoromethyl)-4-methylpyridine, ¹⁹F, ¹H, and ¹³C NMR are critical for confirming its identity and structure.

¹⁹F NMR Analysis for Difluoromethyl Moiety Elucidation

The ¹⁹F NMR spectrum is paramount for identifying and characterizing the difluoromethyl (-CHF₂) group. Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, this technique provides a clear window into the electronic environment of the fluorine atoms.

The difluoromethyl group is expected to exhibit a characteristic signal in the ¹⁹F NMR spectrum. Based on data from analogous compounds such as N-difluoromethylated pyrazoles and difluoromethylthio pyridines, the chemical shift for the two equivalent fluorine atoms in this compound is anticipated to appear as a doublet. researchgate.net This splitting arises from the coupling to the single proton of the difluoromethyl group (¹JF-H). The magnitude of this geminal coupling constant is typically large, on the order of 50-60 Hz. Further coupling to the adjacent aromatic proton at the C2 position of the pyridine (B92270) ring (a smaller four-bond coupling, ⁴JF-H) may also be observed, leading to a doublet of doublets.

Table 1: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CF₂ H-90 to -130d or dd¹JF-H ≈ 50-60

Note: The chemical shift is referenced to CFCl₃. The exact chemical shift will be influenced by the solvent and the electronic effects of the methyl group and the pyridine ring.

¹H and ¹³C NMR Spectroscopic Data for Structural Confirmation

In the ¹H NMR spectrum, the proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F), with a coupling constant mirroring that observed in the ¹⁹F spectrum. The aromatic protons of the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The proton at C2 will likely appear as a singlet or a finely split multiplet due to a small four-bond coupling to the fluorine atoms. The protons at C5 and C6 will show characteristic ortho-coupling to each other. The methyl group protons will appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the pyridine ring will have chemical shifts influenced by the electron-withdrawing difluoromethyl group and the electron-donating methyl group. The C3 and C4 carbons, being directly attached to the substituents, will show significant shifts compared to unsubstituted pyridine.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
H-28.4 - 8.6C-2148 - 152
H-57.2 - 7.4C-3125 - 135 (t, ¹JC-F)
H-68.5 - 8.7C-4145 - 150
-CH F₂6.5 - 7.5 (t, ¹JH-F)C-5123 - 127
-CH₃ 2.2 - 2.5C-6149 - 153
-C HF₂110 - 120 (t, ¹JC-F)
-C H₃15 - 20

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula. For this compound (C₇H₇F₂N), the molecular ion peak [M]⁺ would be expected at m/z 143.05.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of fragments characteristic of the substituents and the pyridine ring. Common fragmentation pathways for pyridine derivatives include the loss of HCN (27 u) and the cleavage of substituent groups. For this compound, the following fragmentation ions might be observed:

[M-H]⁺ (m/z 142): Loss of a hydrogen atom.

[M-F]⁺ (m/z 124): Loss of a fluorine atom.

[M-CHF₂]⁺ (m/z 92): Loss of the difluoromethyl radical, leading to a methylpicolyl cation.

[M-CH₃]⁺ (m/z 128): Loss of the methyl radical.

Pyridine ring fragments: Ions corresponding to the cleavage of the pyridine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
143[M]⁺
142[M-H]⁺
124[M-F]⁺
92[M-CHF₂]⁺
128[M-CH₃]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structures of related fluorinated pyridines and pyridine-diiodine adducts. researchgate.netresearchgate.net

The pyridine ring is expected to be planar. The C-F bond lengths in the difluoromethyl group are anticipated to be in the range of 1.34-1.36 Å, and the F-C-F bond angle is expected to be approximately 105-107°. The C-C and C-N bond lengths within the pyridine ring will be consistent with those of other substituted pyridines. The orientation of the difluoromethyl group relative to the pyridine ring will be a key structural feature. Intermolecular interactions in the solid state could involve C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings.

Table 4: Predicted Key Structural Parameters for this compound from X-ray Crystallography

ParameterPredicted Value
C-F Bond Length1.34 - 1.36 Å
F-C-F Bond Angle105 - 107°
C-H (CHF₂) Bond Length~0.98 Å
Pyridine RingPlanar

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show bands corresponding to the vibrations of the pyridine ring, the C-H bonds of the methyl and difluoromethyl groups, and the C-F bonds.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-H stretching of the methyl group will appear around 2850-3000 cm⁻¹. The C-H stretch of the difluoromethyl group is also expected in this region.

C-F stretching: The C-F stretching vibrations are strong in the IR spectrum and are expected in the region of 1000-1200 cm⁻¹. The symmetric and asymmetric stretches of the -CHF₂ group will likely give rise to intense absorptions.

Pyridine ring vibrations: The characteristic ring stretching vibrations (C=C and C=N) of the pyridine moiety are expected in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will appear at lower frequencies.

C-H bending: The bending vibrations of the methyl group will be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 5: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 31003000 - 3100
Aliphatic C-H stretch2850 - 30002850 - 3000
C=C, C=N ring stretch1400 - 16001400 - 1600
C-F stretch1000 - 1200 (strong)1000 - 1200
C-H bend1375 - 14501375 - 1450
Ring deformation< 1000< 1000

Computational and Theoretical Investigations of Difluoromethylated Pyridine Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques in drug discovery and materials science, used to predict the interaction between a ligand (a small molecule) and a target (typically a protein or enzyme). nih.gov For difluoromethylated pyridines, these studies can elucidate how the unique electronic properties of the difluoromethyl (CHF2) group influence binding affinity and selectivity.

Docking simulations place a ligand into the binding site of a target protein, calculating a score that estimates the binding free energy. This process helps to identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of related difluoromethylated heterocyclic compounds, such as α,α-difluoromethyl ketones containing pyrazole (B372694) and isoxazole (B147169) nuclei, docking has been used to investigate their potential as inhibitors for cyclooxygenase (COX) enzymes. researchgate.net These computational analyses revealed how the difluoromethyl group orients itself within the enzyme's active site, interacting with key amino acid residues. researchgate.net For example, docking studies on pyrazole-based compounds identified specific interactions within the hydrophobic pockets of COX-1 and COX-2, with the -COCHF2 group facing residues like Tyr355 and Arg120. researchgate.net Similarly, molecular docking has been used to rationalize the structure-activity relationships of antifungal 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives. researchgate.net

These examples demonstrate a clear strategy for investigating 3-(difluoromethyl)-4-methylpyridine. Docking studies could be employed to screen it against various biological targets, predicting its binding orientation and affinity. The insights gained would be critical for guiding the synthesis of new derivatives with improved biological activity, leveraging the specific interactions of the difluoromethyl-pyridine scaffold.

Table 1: Key Interactions Investigated in Molecular Docking

Interaction TypeDescriptionRelevance to Difluoromethyl Pyridines
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N, O, F) and another nearby electronegative atom.The pyridine (B92270) nitrogen is a hydrogen bond acceptor. The fluorine atoms of the CHF2 group can act as weak hydrogen bond acceptors.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The pyridine ring and the methyl group contribute to hydrophobic interactions within a binding pocket.
Electrostatic InteractionsAttractive or repulsive forces between molecular entities based on their charge distribution.The electron-withdrawing CHF2 group creates a dipole moment, influencing electrostatic complementarity with the target.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species.The fluorine atoms can potentially engage in halogen bonding, although this is less common for fluorine than for heavier halogens.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of molecules like this compound. youtube.com DFT methods calculate the electronic structure of a molecule, providing accurate information about its geometry, stability, and reactivity. nih.govyoutube.comyoutube.com

Typical applications of DFT for a molecule like this compound include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule. This is useful for characterizing the compound and confirming its structure when compared with experimental spectra. nih.goviaea.org

Electronic Property Calculation: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govscispace.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the charge distribution. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions.

For instance, DFT calculations on related heterocyclic systems like methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate have been used to determine optimized geometric parameters and assign vibrational frequencies. nih.gov Similarly, DFT has been employed to study the structures and properties of various pyridine derivatives, providing insights that are in good agreement with experimental data. epstem.netresearchgate.net These studies confirm that DFT, using functionals like B3LYP, is a reliable tool for investigating the properties of such molecules. nih.govepstem.net

Table 2: Properties of this compound Amenable to DFT Calculation

Calculated PropertyInformation GainedExample Application
Optimized Molecular GeometryProvides precise bond lengths and angles for the most stable conformation. nih.govInput for more complex simulations like molecular docking.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation energy. scispace.comPredicting stability and potential for use in electronic materials.
Vibrational FrequenciesSimulates IR and Raman spectra for comparison with experimental data. iaea.orgStructural confirmation and characterization.
Mulliken Atomic ChargesCalculates the partial charge on each atom in the molecule.Understanding the electronic effect of the CHF2 group on the pyridine ring.
Dipole MomentQuantifies the overall polarity of the molecule. scispace.comPredicting solubility and intermolecular forces.

Theoretical Analysis of Electronic Band Structure and Topological States

The theoretical analysis of electronic band structure and topological states is generally applied to extended, periodic systems like crystals or polymers, rather than individual molecules. However, molecules like this compound can serve as fundamental building blocks for creating such advanced materials.

Electronic Band Structure: In solid-state physics and materials science, the electronic band structure describes the ranges of energy that an electron within the material is allowed to have (energy bands) and ranges it is forbidden from having (band gaps). DFT calculations are a primary method for determining the band structure of materials. researchgate.net For example, theoretical studies have been performed on the band structure of pyridine-based polymers and covalent organic frameworks (COFs). researchgate.netdtic.mil These calculations reveal whether the material is a conductor, semiconductor, or insulator, a critical property for applications in electronics and optoelectronics. csic.esrsc.org If this compound were to be incorporated into a polymer or metal-organic framework (MOF), computational analysis of the resulting band structure would be essential to predict its electronic properties. csic.esrsc.org

Topological States: Topological states of matter are exotic phases characterized by properties that are protected by symmetry and robust against local perturbations. In materials science, this often refers to topological insulators, which are insulating in their bulk but have conducting states on their surface. While typically studied in inorganic systems, the principles have been extended to organic and metal-organic materials. Theoretical models, such as those used to describe radiative topological states in photonic crystals, show how these concepts can be applied to systems with periodic structures. aps.org The design of organic topological materials is an emerging field, and pyridine-containing units could potentially be used to construct frameworks with non-trivial topological properties. Theoretical analysis would be the primary tool for predicting whether a polymer built from this compound units could host such states.

Prediction of Reaction Mechanisms, Reactivity, and Regioselectivity

Computational chemistry is a powerful tool for predicting the course of chemical reactions. For difluoromethylated pyridines, theoretical studies can provide deep insights into reaction mechanisms, explain observed reactivity patterns, and predict the regioselectivity of functionalization.

A significant challenge in pyridine chemistry is controlling the position of substitution. Recent research has demonstrated a switchable method for the C-H difluoromethylation of pyridines, allowing for selective functionalization at either the meta or para position. nih.govresearchgate.netnih.gov This control is achieved by modulating the reaction conditions.

Meta-selectivity: Under basic conditions, pyridines can be converted into oxazino pyridine intermediates. These intermediates are electron-rich and undergo radical difluoromethylation preferably at the meta position. nih.govresearchgate.net

Para-selectivity: Under acidic conditions, the oxazino pyridine is converted in situ to a pyridinium (B92312) salt. The pyridinium ion is electron-deficient and directs radical attack to the para position. nih.govresearchgate.netnih.gov

Computational studies, such as DFT calculations, are essential for understanding the underlying principles of this regioselectivity. By calculating the energies of intermediates and transition states for different reaction pathways, researchers can rationalize why one regioisomer is favored over another under specific conditions.

Similarly, DFT calculations have been used to explain the regioselectivity in reactions of substituted 3,4-pyridynes. nih.gov The "aryne distortion model," supported by DFT, posits that substituents on the pyridyne ring induce a geometric and electronic distortion of the triple bond, which in turn directs the nucleophilic attack to a specific carbon atom. nih.gov These studies showcase the predictive power of computational methods in designing synthetic strategies for accessing highly functionalized pyridine derivatives.

Table 3: Computationally Predicted Regioselectivity in Pyridine Functionalization

Pyridine IntermediateReaction ConditionPredicted Site of Radical AttackRationale
Oxazino PyridineBasic/Neutralmeta (C3/C5)The intermediate behaves as an electron-rich diene, with high nucleophilicity at the β and δ positions. nih.govresearchgate.net
Pyridinium IonAcidicpara (C4)The protonated ring is electron-deficient, making the γ-position susceptible to nucleophilic radical attack (Minisci-type reaction). nih.gov
Substituted 3,4-PyridyneVariesC3 or C4Regioselectivity is governed by the electronic and steric effects of substituents, explained by the aryne distortion model and DFT. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) and the non-covalent interactions of a molecule dictate its physical properties and how it interacts with its environment. Computational methods are key to exploring these aspects for this compound.

Conformational Analysis: This involves identifying the stable arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, a key question is the preferred orientation of the CHF2 group relative to the pyridine ring. Studies on related fluorinated molecules provide valuable insights. For example, a detailed conformational analysis of 1,3-difluorinated alkanes showed that the presence of the fluorine atoms strongly influences the conformational profile of the alkyl chain, with the effect depending on the polarity of the medium. nih.gov DFT calculations on polymorphs of other substituted pyridines have also revealed how different conformations can have very similar energies, leading to the existence of multiple crystalline forms (polymorphism). nih.govrsc.org For this compound, conformational analysis would predict the rotational barrier of the CHF2 group and its most stable orientation, which is critical for understanding its interactions in a biological or material context.

Intermolecular Interactions: The CHF2 group and the pyridine ring can participate in a variety of non-covalent interactions that determine how molecules pack in a crystal or bind to a receptor.

C-H···N Interactions: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor and can interact with C-H donors from neighboring molecules. nih.gov

Fluorine-Mediated Interactions: The fluorine atoms of the difluoromethyl group can participate in weak C-H···F hydrogen bonds. rsc.org Furthermore, C-F···F-C interactions, though often considered repulsive, can be attractive under certain geometries and contribute to crystal packing. rsc.org Theoretical charge density analysis is a sophisticated method used to characterize these weak but structurally significant interactions. rsc.org

By combining conformational analysis with the study of intermolecular forces, computational chemistry can predict how this compound will self-assemble, providing a foundation for crystal engineering and the rational design of materials with desired properties. nih.gov

Concluding Remarks and Future Research Perspectives

Advances in Sustainable Synthesis of Difluoromethylated Pyridines

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. For difluoromethylated pyridines, this translates to the development of "green" fluorination and difluoromethylation methods. Future research will likely focus on several key areas:

Catalytic C-H Functionalization: Moving away from stoichiometric reagents towards catalytic systems, particularly those involving earth-abundant metals, will be a primary goal. Photoredox catalysis, which can be driven by visible light, offers a promising avenue for mild and selective C-H difluoromethylation. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and efficiency for fluorination reactions, which can often be highly exothermic. mdpi.com The integration of flow chemistry with photoredox or electrocatalytic methods could lead to highly efficient and sustainable industrial-scale production of difluoromethylated pyridines.

Alternative Fluorine Sources: Research into safer and more economical fluorine sources to replace potentially hazardous reagents is ongoing. This includes the use of fluoride (B91410) salts in combination with activating agents or the development of novel, stable difluoromethylating reagents. dovepress.com

Expanding the Substrate Scope for Regioselective Difluoromethylation

The ability to introduce a difluoromethyl group at a specific position on the pyridine (B92270) ring is crucial for fine-tuning the properties of the final molecule. While significant progress has been made in the regioselective functionalization of pyridines, challenges remain. nih.govuni-muenster.de

Future research will aim to:

Develop More Versatile Catalytic Systems: New catalysts are needed that can tolerate a wider range of functional groups on the pyridine ring, allowing for the late-stage difluoromethylation of complex molecules. uni-muenster.de

Control Regioselectivity in Polysubstituted Pyridines: For pyridine rings with multiple substituents, achieving high regioselectivity for difluoromethylation at a specific unoccupied position is a significant challenge that requires more sophisticated synthetic strategies.

Explore Novel Directing Groups: The use of temporary directing groups that can be easily installed and removed offers a powerful strategy for achieving regioselectivity. Research into new, more efficient directing groups will be a key area of investigation.

Integration of Advanced Synthetic Methodologies with Computational Design

The synergy between computational chemistry and synthetic chemistry is poised to accelerate the discovery and development of new difluoromethylated pyridine derivatives.

Predictive Modeling for Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely site of reaction for a given substrate and reagent combination. researchgate.net This can help to guide synthetic efforts and reduce the amount of trial-and-error experimentation required.

In Silico Screening of Virtual Libraries: Computational tools can be used to design and screen large virtual libraries of difluoromethylated pyridine derivatives for their potential biological activity or material properties. This can help to identify promising candidates for synthesis and testing.

Mechanism Elucidation: Computational studies can provide valuable insights into the mechanisms of difluoromethylation reactions, which can in turn inform the design of more efficient and selective catalysts and reagents. researchgate.net

Emerging Applications in Novel Materials Science (e.g., Quantum Materials)

While the primary focus for fluorinated pyridines has been in the life sciences, their unique electronic properties also make them attractive candidates for applications in materials science.

Organic Electronics: The strong electron-withdrawing nature of the difluoromethyl group can be used to tune the electronic properties of organic semiconductors, potentially leading to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Liquid Crystals: The introduction of fluorine can significantly influence the mesomorphic properties of liquid crystals. Difluoromethylated pyridines could serve as building blocks for new liquid crystal materials with tailored properties.

Quantum Materials: While still a nascent field of research, the incorporation of specific fluorinated motifs into organic lattices could potentially be used to influence quantum phenomena. The precise control over electronic properties afforded by the difluoromethyl group could be a valuable tool in the design of new quantum materials. The unique properties of fluorinated compounds are increasingly being explored in the design of functional materials. mdpi.comwiley.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(Difluoromethyl)-4-methylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated pyridines often involves nucleophilic substitution or fluorination of pre-functionalized pyridine precursors. For example, in analogous compounds like 3,5-Difluoro-4-methylpyridin-2-amine, pentafluoropyridine is reacted with sodium azide to introduce amine groups, followed by methyl group addition via alkylation . Optimizing reaction temperature (e.g., 60–80°C for fluorinated intermediates) and solvent polarity (e.g., DMF for polar intermediates) improves regioselectivity and minimizes byproducts like dehalogenated derivatives. Purification typically employs column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions and fluorine bonding. For example, ¹⁹F NMR chemical shifts in similar fluoropyridines (e.g., 2,6-Difluoropyridine) range between -60 to -80 ppm, reflecting electron-withdrawing effects . Mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and crystal packing, with fluorinated analogs showing distinct diffraction patterns due to fluorine’s van der Waals radius .

Q. What are the stability considerations for handling this compound in aqueous vs. anhydrous environments?

  • Methodological Answer : Fluorinated pyridines are prone to hydrolysis under acidic/basic conditions. For instance, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide degrades in aqueous media, necessitating storage in anhydrous solvents (e.g., DCM) at -20°C . Stability assays using HPLC or TLC under varying pH (1–14) and temperature (25–60°C) are recommended to establish degradation kinetics.

Advanced Research Questions

Q. How does the difluoromethyl group in this compound influence its bioactivity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example, in fluorinated pyrimidines like 4-Hydroxy-2-(trifluoromethyl)pyrimidine, the CF₃ group reduces basicity of adjacent amines, prolonging half-life in vivo . Comparative studies using IC₅₀ assays (e.g., enzyme inhibition) and logP measurements (to assess lipophilicity) can quantify these effects. Molecular docking simulations (PDB-based) further reveal fluorine’s role in binding pocket interactions .

Q. What strategies resolve contradictions in spectral data for fluorinated pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibits variable ¹H NMR signals in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding . Redundant NMR experiments (e.g., COSY, HSQC) and computational modeling (DFT-based) clarify ambiguous assignments. Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) validates proposed structures .

Q. How can researchers design fluorinated pyridine-based inhibitors with enhanced selectivity for kinase targets?

  • Methodological Answer : Rational design integrates fluorine’s steric and electronic effects. For analogs like N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, the difluoromethyl group disrupts hydrophobic interactions in non-target kinases while enhancing hydrogen bonding in active sites . Structure-activity relationship (SAR) studies using fluorine scan (systematic substitution of H with F) and isothermal titration calorimetry (ITC) quantify binding affinity changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.